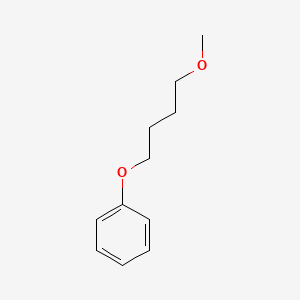

Benzene, (4-methoxybutoxy)-

Description

"Benzene, (4-methoxybutoxy)-" is a benzene derivative substituted with a 4-methoxybutoxy group (-O-(CH₂)₃-OCH₃) at a ring position. This ether-containing substituent combines methoxy and butoxy moieties, imparting distinct electronic and steric properties. The 4-methoxybutoxy group is expected to influence solubility, reactivity in electrophilic substitutions, and stability due to its electron-donating nature and extended alkyl chain.

Properties

CAS No. |

20636-14-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-methoxybutoxybenzene |

InChI |

InChI=1S/C11H16O2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

JZDHXBGNBZJRFK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methoxybutoxy)- typically involves the reaction of 4-methoxybutanol with benzene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methoxybutanol reacts with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Benzene, (4-methoxybutoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes electrophilic aromatic substitution due to the activating ether group (–O–), which is ortho/para-directing . Key reactions include:

-

Nitration : Forms primarily para-nitrobenzene derivatives , with minor ortho products. The directing effect aligns with methoxy-substituted benzene derivatives .

-

Bromination : Yields para-bromo and ortho-bromo isomers , similar to methoxybenzene (anisole) .

-

Friedel–Crafts acylation : Possible due to the activating ether group, though steric hindrance from the bulky 4-methoxybutyl chain may reduce reactivity .

| Reaction Type | Positional Selectivity | Major Products |

|---|---|---|

| Nitration | Para > Ortho > Meta | Para-nitro derivative |

| Bromination | Para > Ortho | Para-bromo and ortho-bromo |

Reaction Mechanisms and Directing Effects

The ether group activates the benzene ring by electron donation through resonance and inductive effects. This stabilization of the arenium ion intermediate during electrophilic substitution explains the observed regioselectivity .

For example, in nitration:

-

Electrophilic attack : The nitronium ion () attacks the para position, forming a resonance-stabilized arenium ion.

-

Deprotonation : Loss of a proton regenerates aromaticity.

Other Possible Reactions

Comparison with Similar Compounds

| Compound | Activating/Deactivating | Directing Effect | Key Reactions |

|---|---|---|---|

| Benzene, (4-methoxybutoxy)- | Activating (ether) | Ortho/para | Nitration, bromination, acylation |

| Toluene | Activating (alkyl) | Ortho/para | Similar substitution reactions |

| Nitrobenzene | Deactivating (nitro) | Meta | Less reactive toward substitution |

Scientific Research Applications

Benzene, (4-methoxybutoxy)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (4-methoxybutoxy)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Effects

Methoxy-Substituted Derivatives

- Benzoic acid, 4-methoxy (C₈H₈O₃): The methoxy group (-OCH₃) strongly activates the benzene ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. However, the carboxylic acid group (-COOH) introduces acidity (pKa ≈ 4.5), significantly altering solubility and reactivity compared to non-acidic derivatives .

- Benzene, 1-ethyl-4-methoxy-2-methyl (C₁₀H₁₄O): The methoxy group here is accompanied by ethyl and methyl groups, creating steric hindrance that may reduce reaction rates in substitution reactions. Its molecular weight (150.22 g/mol) and hydrophobicity are lower than those of "Benzene, (4-methoxybutoxy)-" due to shorter substituents .

Butoxy-Substituted Derivatives

- tert-Butyl(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane: The butoxy chain here is part of a boronate ester, enhancing stability for Suzuki coupling reactions. The bulky tert-butyl group increases steric hindrance, limiting accessibility in reactions compared to linear 4-methoxybutoxy substituents .

Diynyl-Substituted Derivatives

- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy] (C₁₄H₁₂O₂): The conjugated diynyl linkage between two methoxybenzene rings enables unique electronic properties, such as enhanced π-conjugation, which may improve conductivity in materials science applications. This contrasts with the single 4-methoxybutoxy group, which lacks such extended conjugation .

Reactivity and Reaction Conditions

Electrophilic Aromatic Substitution (EAS)

- Methoxy vs. 4-Methoxybutoxy: Methoxy groups strongly activate the ring, accelerating EAS.

- Microwave Reactivity : Benzene derivatives with electron-donating groups (e.g., methoxy) show lower microwave-induced reaction enhancements compared to ferrocene derivatives. For example, microwave irradiation increased yields by 29% in ferrocene analogs but had negligible effects on simpler benzene derivatives under identical conditions .

Reduction Techniques

Catalytic hydrogenation of benzene derivatives with bulky substituents (e.g., 4-methoxybutoxy) may require harsher conditions (higher pressure/temperature) compared to unsubstituted benzene due to steric hindrance. Modified Birch reductions, such as electrochemical methods, are more effective for functionalized benzenes to maintain regioselectivity .

Physical and Thermodynamic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.